molecular formula C10H10N2O4S B8695582 2-(Isopropylsulfonyl)-5-nitrobenzonitrile CAS No. 918813-36-2

2-(Isopropylsulfonyl)-5-nitrobenzonitrile

Cat. No. B8695582
Key on ui cas rn: 918813-36-2
M. Wt: 254.26 g/mol
InChI Key: ONRQRVYWFAKIDR-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 6B, 9A (632 mg, 2.48 mmol) was hydrogenated to give 9B (530 mg, 95%) as a white solid. MS (ESI) m/z 225.3 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
632 mg
Type
reactant
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
NC1C=CC(S(CC)(=O)=O)=C(C=1)C#N.[CH:15]([S:18]([C:21]1[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][C:22]=1[C:23]#[N:24])(=[O:20])=[O:19])([CH3:17])[CH3:16]>>[NH2:29][C:26]1[CH:27]=[CH:28][C:21]([S:18]([CH:15]([CH3:17])[CH3:16])(=[O:20])=[O:19])=[C:22]([CH:25]=1)[C:23]#[N:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)CC
Name
Quantity
632 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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